molecular formula C7H12N2OS B1307635 3-Butyl-2-thioxoimidazolidin-4-one CAS No. 162150-91-6

3-Butyl-2-thioxoimidazolidin-4-one

Cat. No. B1307635
M. Wt: 172.25 g/mol
InChI Key: JIPAXYGBULGOLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-thioxoimidazolidin-4-one derivatives, including 3-Butyl-2-thioxoimidazolidin-4-one, is often based on isothiocyanates . A common method involves a one-pot reaction of aryl isothiocyanates with 3-(4-morpholinyl)alanine in an alkaline medium, followed by treatment of the reaction mixture with fuming hydrochloric acid .


Chemical Reactions Analysis

The chemical reactions involving 2-thioxoimidazolidin-4-one derivatives are often based on isothiocyanates . The reaction involves the synthesis of 3-substituted 5-methylidene-2-thiohydantoins by a one-pot reaction of aryl isothiocyanates with 3-(4-morpholinyl)alanine in an alkaline medium .

Scientific Research Applications

    Antimicrobial and CNS Depressant Activities

    Natural Products Synthesis

    • Application : Imidazol-4-ones, including 2-thioxoimidazolidin-4-one derivatives, are used in the total synthesis of natural products .
    • Method : Various methods have been developed for the synthesis of imidazol-4-ones, which are then applied towards the total synthesis of a range of imidazol-4-one containing natural products .
    • Results : This approach has enabled the synthesis of a variety of natural products .

    Fluorescent Protein Chromophores

    • Application : Imidazol-4-ones are utilized in the development of fluorescent protein chromophores .
    • Method : Different synthetic methodologies have been developed for the production of imidazol-4-ones, which are then used in the design and synthesis of bioactive compounds .
    • Results : These compounds have shown promising results in various biological assays .

    Advanced Glycation End Products

    • Application : Imidazol-4-ones are found as advanced glycation end products (AGE), post-translational modifications of several amino acids .
    • Method : The synthesis of imidazol-4-ones is used to produce compounds with potential applications in biochemistry .
    • Results : These compounds have been used in the development of new biochemical compounds .

Future Directions

Thiazolidin-4-one derivatives, including 3-Butyl-2-thioxoimidazolidin-4-one, are considered a potential scaffold to construct new molecules for medicinal chemistry . The future directions in this field may involve optimizing the structure of thiazolidin-4-one derivatives to create more efficient drug agents .

properties

IUPAC Name

3-butyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c1-2-3-4-9-6(10)5-8-7(9)11/h2-5H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPAXYGBULGOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400941
Record name 3-butyl-2-thioxoimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butyl-2-thioxoimidazolidin-4-one

CAS RN

162150-91-6
Record name 3-butyl-2-thioxoimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
GG Muccioli, D Martin, GKE Scriba… - Journal of medicinal …, 2005 - ACS Publications
… In conclusion, 5,5‘-bis-(4-iodophenyl)-3-butyl-2-thioxoimidazolidin-4-one (31) and 3-allyl-5,5‘-bis(4-bromophenyl)-2-thioxoimidazolidin-4-one (32) possess the highest affinity for the CB …
Number of citations: 84 pubs.acs.org
GG Muccioli, N Fazio, GKE Scriba… - Journal of medicinal …, 2006 - ACS Publications
The demonstration of the essential role of fatty acid amide hydrolase (FAAH) in hydrolyzing endogenous bioactive fatty acid derivatives has launched the quest for the discovery of …
Number of citations: 145 pubs.acs.org
MJ Lin, CM Sun - Tetrahedron letters, 2003 - Elsevier
… The combined filtrate was dried to offer the corresponding crude product 4a, 3-butyl-2-thioxoimidazolidin-4-one, in 90% yield with 81% HPLC purity: 1 H NMR (300 MHz, CDCl 3 ) δ 4.06…
Number of citations: 73 www.sciencedirect.com
Y Chen, L Su, X Yang, W Pan, H Fang - Tetrahedron, 2015 - Elsevier
A mild method to convert optically pure amino acid thiourea and urea derivatives to thiohydantoins and hydantoins, respectively, is described. It provides an efficient way to realize …
Number of citations: 20 www.sciencedirect.com

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